![molecular formula C15H9F3N2O B1332580 1-[3-(トリフルオロメチル)-2-ピリジニル]-1H-インドール-3-カルバルデヒド CAS No. 477848-00-3](/img/structure/B1332580.png)
1-[3-(トリフルオロメチル)-2-ピリジニル]-1H-インドール-3-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde involves various methodologies. For instance, the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes was achieved using the Vilsmeier-Haack reagent, indicating the potential for halogenated trifluoromethyl groups to be incorporated into complex heterocyclic structures . Another relevant synthesis approach is the one-step synthesis of indolizine-1-carbaldehydes from phenylpropiolaldehyde and pyridinium ylides, which suggests that similar strategies could be applied to synthesize derivatives of indole-3-carbaldehyde . Additionally, the sequential reaction of indole-3-carbaldehyde with cyanothioacetamide and KOH, leading to functional derivatives of 3-(pyridine-4-yl)-1H-indole, provides insight into the potential synthetic routes for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the structure of intermediate compounds in the synthesis of pyrazole derivatives was confirmed by 1H-NMR, 13C-NMR, and X-ray crystallography . Similarly, the Schiff base ligand, pyridine 3-carbaldehyde thiosemicarbazone, was structurally characterized through elemental analyses, FT-IR spectroscopy, and single-crystal X-ray crystallography . These methods could be applied to determine the molecular structure of 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde.
Chemical Reactions Analysis
The chemical reactivity of indole-3-carbaldehyde derivatives has been explored in various reactions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde was used as an electrophile in regioselective reactions with different nucleophiles to yield trisubstituted indole derivatives . The Knoevenagel condensations of 1H-indole-3-carbaldehyde with CH acids produced substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides, which were further functionalized . These studies provide a foundation for understanding the chemical reactivity of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For example, the electronic properties of pyridine 3-carbaldehyde thiosemicarbazone were investigated using density functional theory (DFT) and quantum theory of atoms in molecules (QTAIM), which could provide insights into the electronic characteristics of the target compound . Additionally, the synthesis of tetrafluoropyridine carbaldehydes and their derivatives revealed information about their reactivity and potential for further functionalization . These findings could help predict the properties of 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde.
科学的研究の応用
製薬研究
この化合物は、CAS番号 477848-00-3 を持ち、分子量は 290.24 であり、融点は 130 - 131°C の固体です . トリフルオロメチル基で置換されたインドールコアを特徴とするその構造は、製薬研究において貴重な骨格となります。 インドール誘導体は、抗ウイルス、抗炎症、抗癌、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリアなど、幅広い生物活性で知られています . この化合物は、これらの分野を標的とした新しい薬物分子の合成に利用できます。
抗ウイルス剤開発
インドール誘導体は、顕著な抗ウイルス活性を示すことが報告されています。 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、インフルエンザAウイルスや他のウイルスに対して阻害活性を示しています . この化合物中のトリフルオロメチル基は、潜在的に抗ウイルス特性を強化し、新規抗ウイルス剤の開発のための候補となります。
Safety and Hazards
The compound has been classified with the signal word “Warning”. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
The compound “1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde” is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives . .
Mode of Action
It’s worth noting that some indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Biochemical Pathways
It’s known that indole derivatives can influence a variety of biological activities
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
特性
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)12-5-3-7-19-14(12)20-8-10(9-21)11-4-1-2-6-13(11)20/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLKUMCXCXSPQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=CC=N3)C(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363179 |
Source


|
| Record name | 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477848-00-3 |
Source


|
| Record name | 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

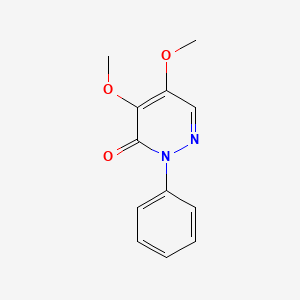

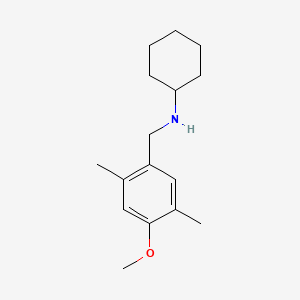
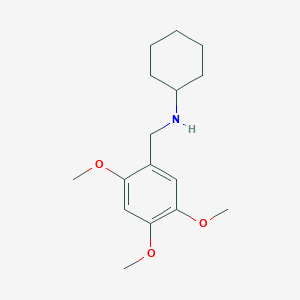
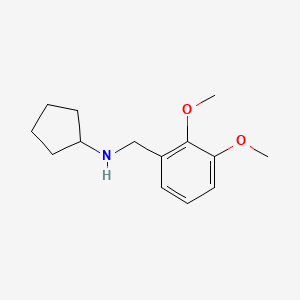
![(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine](/img/structure/B1332520.png)
![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)
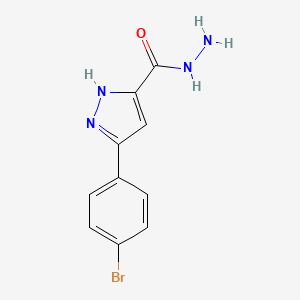

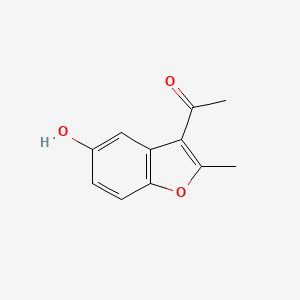
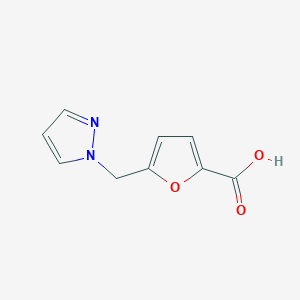
![3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid](/img/structure/B1332530.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B1332534.png)
